Pyrrolidine-2,5-dithione

Vue d'ensemble

Description

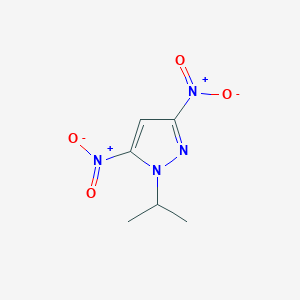

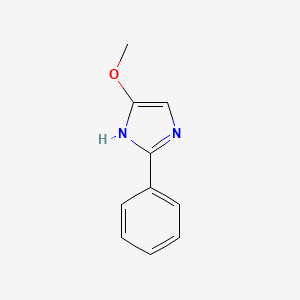

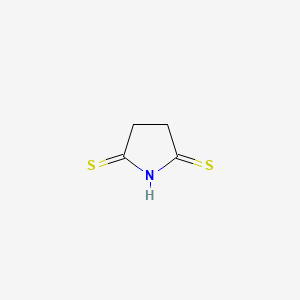

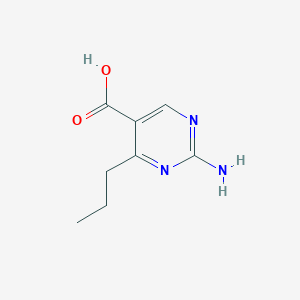

Pyrrolidine-2,5-dithione , also known as 2,5-dithiopyrrolidine , is a nitrogen-containing heterocyclic compound. Its chemical structure features a five-membered ring containing two sulfur atoms (dithione) and one nitrogen atom (pyrrolidine). This unique arrangement contributes to its diverse biological activities and potential therapeutic applications .

Synthesis Analysis

-

Ring Construction from Precursors

-

Functionalization of Preformed Pyrrolidine Rings

Molecular Structure Analysis

The molecular structure of Pyrrolidine-2,5-dithione consists of a planar five-membered ring, with the two sulfur atoms adjacent to the nitrogen atom. The non-planarity of the ring, known as “pseudorotation,” contributes to its three-dimensional coverage in space. This spatial arrangement affects its binding interactions with proteins and enzymes .

Chemical Reactions Analysis

Pyrrolidine-2,5-dithione can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidation processes. These reactions allow for the diversification of its derivatives and potential therapeutic applications .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Catalytic Asymmetric Synthesis

Pyrrolidine-2,5-dithione and its derivatives are significant in the catalytic asymmetric synthesis of α-quaternary proline derivatives, which are crucial in synthetic and medicinal chemistry. These derivatives, particularly modified proline derivatives, are extensively used as cores in peptidomimetics due to their conformational rigidity and impact on the biological activity of peptidic chains (Hernández-Toribio, Padilla, Adrio, & Carretero, 2012).

Chelation in Trace Metal Separation

In analytical chemistry, dithione, a variant of Pyrrolidine-2,5-dithione, has been used as a chelator in the separation and pre-concentration of trace metals like Cu, Cd, Zn, and Co in biological samples. Its strong chelating ability allows for the effective separation of these metals from alkali and alkaline earth elements (Shu-yu, Zhifeng, & Huaming, 2002).

Antioxidant Properties and Protection against DNA Damage

Pyrrolidine dithiocarbamate (PDTC) has been identified as an antioxidant, protecting against free radical-induced cellular injuries. Studies have shown its effectiveness in scavenging hydroxyl and superoxide anion radicals, and in protecting against Cr(VI)-induced DNA strand breakage (Shi, Leonard, Wang, & Ding, 2000).

Inhibition of NF-kappaB Activation

PDTC has been noted for its role in inhibiting NF-kappaB activation, especially in the context of inflammatory diseases and organ injury. Its application in human aortic smooth muscle cells demonstrated a marked suppression of NF-kappaB activation and expression of monocyte chemoattractant protein (MCP)-1 (Iseki et al., 2000).

Synthesis of Bioactive Compounds

Pyrrolidine-2,5-dithione derivatives are key in synthesizing bioactive compounds, including natural products and catalysts for asymmetric synthesis. Techniques such as 1,3-dipolar cycloaddition of azomethine ylides have been developed for this purpose, highlighting the versatility and structural importance of these derivatives in medicinal chemistry (Adrio & Carretero, 2019).

Therapeutic Applications in Sepsis and Liver Injury

In medical research, PDTC has shown promise in treating conditions like sepsis and liver injury. Its application in animal models demonstrated potential efficacy in reducing tissue injury and organ function disorders caused by sepsis (Gezmis, Balkan, & Yektaş, 2019).

Propriétés

IUPAC Name |

pyrrolidine-2,5-dithione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXZKVJISOKIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574261 | |

| Record name | Pyrrolidine-2,5-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13070-03-6 | |

| Record name | Pyrrolidine-2,5-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-](/img/structure/B3046728.png)